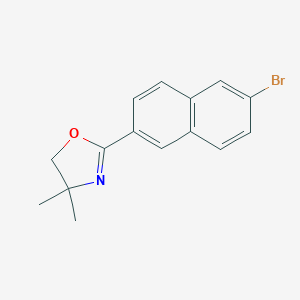

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a brominated naphthalene ring attached to an oxazole ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:

Bromination of Naphthalene: The starting material, naphthalene, is brominated to form 6-bromo-2-naphthol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Formation of Oxazole Ring: The brominated naphthol is then reacted with a suitable oxazole precursor, such as 2-amino-2-methylpropanol, under acidic conditions to form the oxazole ring. This step involves cyclization and dehydration reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 6-amino-2-naphthol, 6-thio-2-naphthol, or 6-alkoxy-2-naphthol derivatives.

Oxidation: Formation of 6-bromo-2-naphthoquinone.

Reduction: Formation of 6-bromo-2-dihydronaphthalene.

Scientific Research Applications

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-naphthol: A closely related compound with similar brominated naphthalene structure but lacking the oxazole ring.

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure with a thiazole ring instead of an oxazole ring.

6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative with a glucopyranoside moiety attached to the naphthalene ring.

Uniqueness

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both a brominated naphthalene ring and an oxazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole , commonly referred to as 2-BrNNO , is a synthetic organic molecule belonging to the oxazole class. Its unique structural features, including a brominated naphthalene moiety and an oxazole ring with two methyl substituents, have garnered interest in various fields of research, particularly in medicinal chemistry. This article delves into the biological activity of 2-BrNNO, highlighting its potential applications in drug discovery and therapeutic development.

Chemical Structure

The chemical structure of 2-BrNNO can be represented as follows:

This structure includes:

- A brominated naphthalene ring which contributes to its biological activity.

- An oxazole ring , known for its role in various pharmacological properties.

- Two methyl groups that enhance lipophilicity and potentially influence bioactivity.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial activity. Preliminary studies suggest that 2-BrNNO may possess similar properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism of action is still under investigation but is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

2-BrNNO has also been studied for its anticancer potential. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed in various studies:

These values indicate that 2-BrNNO's effectiveness is comparable to established chemotherapeutic agents like Tamoxifen and Doxorubicin.

The mechanism through which 2-BrNNO exerts its anticancer effects appears to involve:

- Induction of apoptosis through activation of the p53 pathway.

- Inhibition of key enzymes involved in cell proliferation, such as histone deacetylases (HDACs).

Western blot analyses have shown increased expression levels of pro-apoptotic markers and cleavage of caspase-3 in treated cells, suggesting a robust apoptotic response induced by the compound.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of 2-BrNNO in a mouse model bearing MCF-7 tumors. The treatment group received daily doses of the compound for four weeks. Results indicated a significant reduction in tumor size compared to the control group, with histopathological examinations revealing increased apoptosis within tumor tissues.

Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of 2-BrNNO against both Gram-positive and Gram-negative bacteria. The compound was tested using the disk diffusion method, demonstrating substantial inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-15(2)9-18-14(17-15)12-4-3-11-8-13(16)6-5-10(11)7-12/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWZUWOFIXEBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.